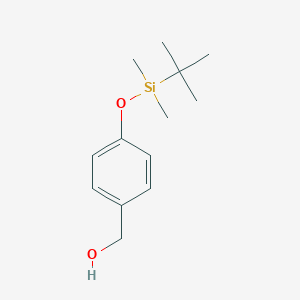

4-(tert-Butyldimethylsiloxy)benzyl alcohol

概要

説明

4-(tert-Butyldimethylsiloxy)benzyl alcohol is a chemical compound used primarily as an intermediate in organic synthesis. It belongs to the class of silyl ether derivatives, which are often employed as protecting groups for alcohols or as intermediates in the synthesis of complex molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyldimethylsiloxy)benzyl alcohol typically involves the protection of benzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

化学反応の分析

Types of Reactions: 4-(tert-Butyldimethylsiloxy)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.

Substitution: TBAF in THF at room temperature.

Major Products:

Oxidation: 4-(tert-Butyldimethylsiloxy)benzaldehyde or 4-(tert-Butyldimethylsiloxy)benzoic acid.

Reduction: 4-(tert-Butyldimethylsiloxy)toluene.

Substitution: Benzyl alcohol.

科学的研究の応用

Chemistry

- Intermediate in Organic Synthesis : 4-(tert-Butyldimethylsiloxy)benzyl alcohol acts as a crucial intermediate in the synthesis of complex organic molecules. It allows chemists to protect sensitive functional groups while conducting further reactions.

- Protecting Group : The tert-butyldimethylsiloxy group protects the hydroxyl group from unwanted reactions, enabling selective deprotection under mild conditions. This property is essential for multi-step synthetic pathways where functional group integrity is critical.

Biology

- Preparation of Silylated Nucleosides : This compound is utilized in preparing silylated nucleosides, which are important for studying nucleic acid interactions. The silylation process enhances the stability and solubility of nucleosides, facilitating their use in biochemical assays.

Medicine

- Precursor in Pharmaceutical Synthesis : this compound serves as a precursor for various pharmaceutical compounds. Its ability to undergo selective transformations makes it suitable for synthesizing bioactive molecules and prodrugs that require enhanced stability.

Industry

- Production of Specialty Chemicals : The compound is used in the production of specialty chemicals and materials, leveraging its unique reactivity and protective group properties to create advanced materials with specific functionalities.

Chemical Reactions Involving this compound

The compound undergoes several key chemical reactions:

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Converts the alcohol group to aldehyde or carboxylic acid | PCC, KMnO4 | 4-(tert-Butyldimethylsiloxy)benzaldehyde or benzoic acid |

| Reduction | Reduces the compound to the corresponding hydrocarbon | LiAlH4 | 4-(tert-Butyldimethylsiloxy)toluene |

| Substitution | Substitutes the silyl ether group with other functional groups | TBAF | Benzyl alcohol |

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various applications:

- In one study, researchers synthesized a series of derivatives using this compound as a key intermediate. These derivatives were evaluated for their antimicrobial properties against various bacterial strains, showing promising results particularly against Gram-positive bacteria like Staphylococcus aureus .

- Another investigation highlighted its role in synthesizing biologically active molecules where selective protection and deprotection were critical for achieving desired pharmacological profiles .

作用機序

The mechanism of action of 4-(tert-Butyldimethylsiloxy)benzyl alcohol primarily involves its role as a protecting group. The tert-butyldimethylsiloxy group protects the hydroxyl group of benzyl alcohol from unwanted reactions during multi-step synthesis. The silyl ether can be selectively removed under mild conditions, allowing for further functionalization of the molecule.

類似化合物との比較

- 4-(tert-Butyldimethylsiloxy)benzenemethanol

- 4-(tert-Butyldimethylsilyloxy)benzenemethanol

- 4-(tert-Butyldimethylsilyloxy)benzyl alcohol

Uniqueness: 4-(tert-Butyldimethylsiloxy)benzyl alcohol is unique due to its specific structure, which provides stability and ease of removal of the silyl protecting group. This makes it particularly useful in organic synthesis where selective protection and deprotection of functional groups are required.

生物活性

4-(tert-Butyldimethylsiloxy)benzyl alcohol is a siloxy-substituted aromatic alcohol that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure imparts specific biological activities, making it a subject of research for potential therapeutic applications.

The compound's molecular formula is , and its IUPAC name reflects its complex structure, which includes a tert-butyldimethylsiloxy group. This modification enhances its solubility and stability in various chemical environments.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It exhibited significant inhibitory effects against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings indicate potential applications in treating infections caused by resistant bacterial strains.

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage.

- Antimicrobial Testing : In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it could effectively reduce bacterial load in vitro, suggesting its potential as a topical antimicrobial agent.

特性

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9,14H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYWTODLVZFTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434203 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138585-08-7 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-((tert-butyldimethylsilyl)oxy)phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。